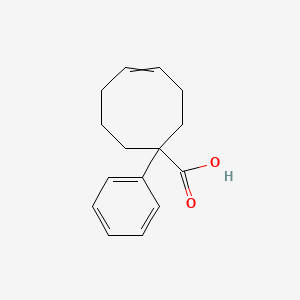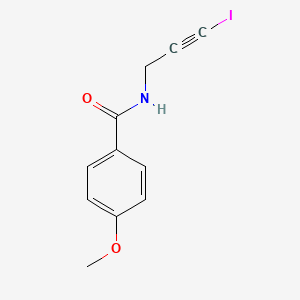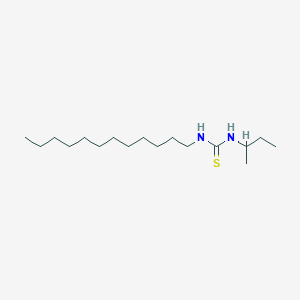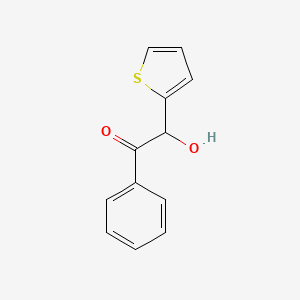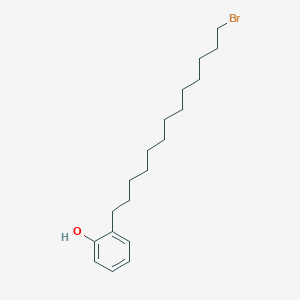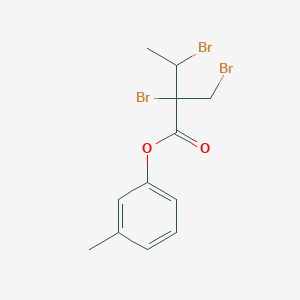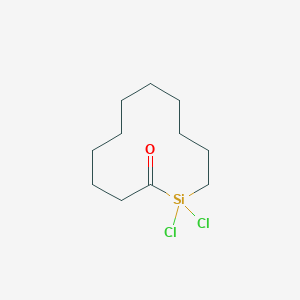
1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride is a chemical compound with the molecular formula C17H29ClN2 It is known for its unique structure, which includes a cyano group and a hexahydroindolium core
Preparation Methods
The synthesis of 1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the hexahydroindolium core, followed by the introduction of the cyano group and the butyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance sustainability.
Chemical Reactions Analysis
1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield different derivatives, depending on the reagents and conditions used.
Substitution: The cyano group and butyl substituents can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products: The major products formed depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, such as polymers and advanced composites, due to its reactivity and stability.
Mechanism of Action
The mechanism by which 1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may modulate biochemical pathways, leading to desired effects in biological systems. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
1,1-Dibutyl-2-cyano-2,3,3a,4,5,6-hexahydro-1H-indol-1-ium chloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,3a,7-tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene and 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene share structural similarities.
Properties
CAS No. |
62372-53-6 |
|---|---|
Molecular Formula |
C17H29ClN2 |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
1,1-dibutyl-2,3,3a,4,5,6-hexahydroindol-1-ium-2-carbonitrile;chloride |
InChI |
InChI=1S/C17H29N2.ClH/c1-3-5-11-19(12-6-4-2)16(14-18)13-15-9-7-8-10-17(15)19;/h10,15-16H,3-9,11-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GREMIQCOZYYNEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(C(CC2C1=CCCC2)C#N)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene](/img/structure/B14521997.png)
![5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14522003.png)
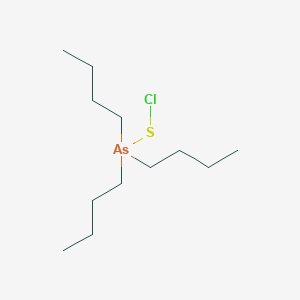
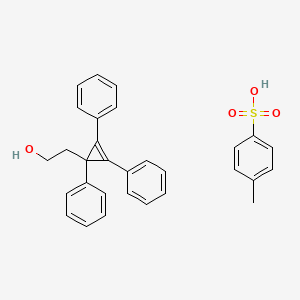
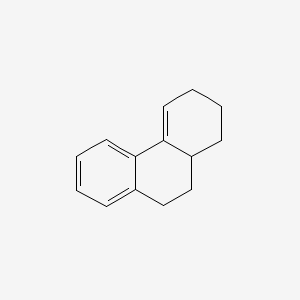
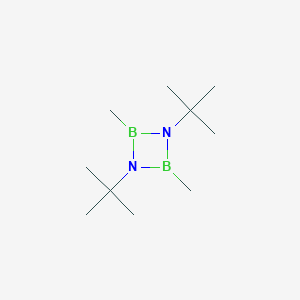
![N~1~-[3-(Dimethylamino)propyl]-N~4~-hexadecylbutanediamide](/img/structure/B14522052.png)
